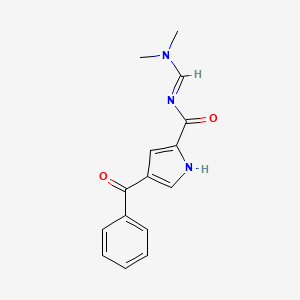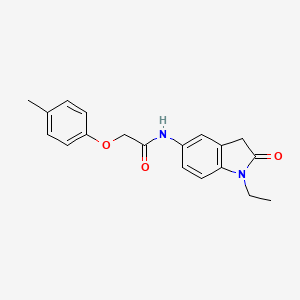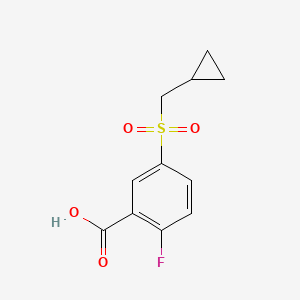
4-benzoyl-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzoyl-N,N-dimethylaniline, also known as 4-(Dimethylamino)benzophenone, is an important organic intermediate . It has a molecular formula of C15H15NO and a molecular weight of 225.29 .
Molecular Structure Analysis
The molecular structure of 4-Benzoyl-N,N-dimethylaniline consists of a benzoyl group (C6H5CO-) attached to a dimethylamino group ((CH3)2N-) on a benzene ring .Physical And Chemical Properties Analysis
4-Benzoyl-N,N-dimethylaniline is a yellow crystalline powder or crystals . It has a melting point of 88-90°C . It is insoluble in water .Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
Research on related pyrrole derivatives has highlighted the synthesis and detailed characterization of these compounds, emphasizing their structural and electronic properties. For instance, the mixed experimental and DFT study of ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate demonstrated the compound's potential as a non-linear optical material due to its significant first hyperpolarizability. This suggests that related compounds, including 4-benzoyl-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide, may exhibit similar electronic properties useful in material sciences (R. N. Singh et al., 2014).
Polymeric Applications
Synthesis and characterization of polyamides and poly(amide-imide)s derived from aromatic compounds indicate the potential of pyrrole derivatives in forming high-performance polymers. These polymers exhibit high thermal stability and solubility in aprotic polar solvents, suggesting applications in advanced materials and engineering (A. Saxena et al., 2003).
Molecular Interactions and Analysis
Another study on a novel hydrazide-hydrazone of pyrrole highlighted the compound's synthesis and the analysis of its molecular interactions, indicating the potential for forming dimers through multiple interactions. This underlines the chemical versatility and reactivity of pyrrole derivatives, which can be harnessed in the synthesis of heterocyclic compounds and in the study of molecular interactions (R. N. Singh et al., 2013).
Thermo-Responsive Materials
Research on the aryl-substituted pyrrole derivative, 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid, explored its use as a thermo-responsive material due to its controllable fluorescence in the solid state. This highlights the potential of pyrrole derivatives in developing new materials for temperature monitoring and other sensor applications (Tianyu Han et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
4-benzoyl-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-18(2)10-17-15(20)13-8-12(9-16-13)14(19)11-6-4-3-5-7-11/h3-10,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMKBFBFYSXTQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(carbamoylmethyl)piperidin-4-yl]-2-chloroquinoline-4-carboxamide](/img/structure/B2893076.png)




![Ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2893086.png)
![1-(Chloromethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane](/img/structure/B2893087.png)
![N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2893088.png)
![2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B2893090.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2893094.png)

![2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5-methylbenzenesulfonamide](/img/structure/B2893096.png)

![[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] benzenesulfonate](/img/structure/B2893098.png)